2-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde
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Overview
Description
2-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrimidine ring fused with a tetrahydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-1,2,3,6-tetrahydropyridine with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carboxylic acid.
Reduction: 2-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
2-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Another tetrahydropyridine derivative with different functional groups.
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid: A compound with a similar tetrahydropyridine core but different substituents.
Uniqueness
2-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde is unique due to its specific combination of a pyrimidine ring and a tetrahydropyridine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H13N3O |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H13N3O/c1-9-3-2-4-14(7-9)11-12-5-10(8-15)6-13-11/h3,5-6,8H,2,4,7H2,1H3 |
InChI Key |
UTVGXOFSIYWYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCN(C1)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
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